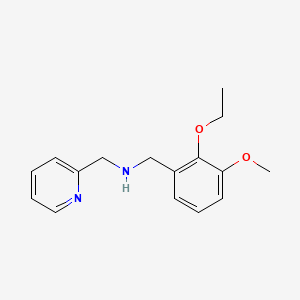

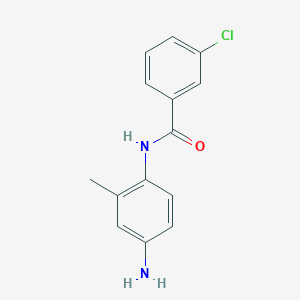

![molecular formula C30H38N2O4 B3159352 2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 861402-48-4](/img/structure/B3159352.png)

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Übersicht

Beschreibung

The compound “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 2,7-bis (2,6-diisopropylphenyl)benzo [lmn] [3,8]phenanthroline-1,3,6,8 (2H,7H)-tetraone, was synthesized in a one-pot oxidative-coupling synthesis .Molecular Structure Analysis

The molecular structure of similar compounds suggests that the 16 atoms comprising the four six-membered rings that are fused together are approximately coplanar. The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound carrying a trimethylsilylethynyl substituent was used as a precursor to synthesize a class of 1,6-di ((trimethylsilyl)ethynyl)naphthelene diimides .Wissenschaftliche Forschungsanwendungen

Metal-to-Ligand Charge Transfer (MLCT) Excited States

Phenanthroline ligands, when coordinated to Cu(I), exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are significant in the context of photophysics and photochemistry, offering insights into the excited state behavior of copper complexes with phenanthroline ligands. These compounds demonstrate potential applications in light-emitting devices and as probes in photophysical studies due to their long-lived excited states and unique emission properties (Scaltrito et al., 2000).

Environmental Persistence and Toxicity of Brominated Flame Retardants

Brominated flame retardants, similar in the context of halogenated organic compounds, have been extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The study highlights the environmental persistence and potential risks associated with these compounds, emphasizing the need for further research on their environmental fate and toxicity (Zuiderveen et al., 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds through ABTS/PP decolorization assays offers insights into the reaction pathways of antioxidants, including phenolic nature antioxidants. This research area is crucial for understanding the antioxidant properties of various compounds and their potential applications in preventing oxidative stress-related diseases (Ilyasov et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The development and application of BODIPY-based organic semiconductors in OLED devices are explored, emphasizing the structural design and synthesis for improved performance in light-emitting applications. Such studies indicate the relevance of phenanthroline derivatives in the development of advanced materials for organic optoelectronics (Squeo & Pasini, 2020).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to phenanthroline compounds, have been reviewed for their pharmacological importance in modern therapeutics. This review emphasizes their biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral activities, showcasing the therapeutic applications of such compounds in medicine (Danao et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of similar compounds are promising. For instance, a related compound has been used in the development of a novel organic light-emitting diode with ultralow turn-on voltage . This suggests potential applications of “2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” in the field of optoelectronics.

Eigenschaften

IUPAC Name |

6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O4/c1-5-9-11-19(7-3)17-31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFDFRVYEMDMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

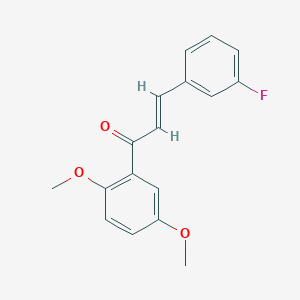

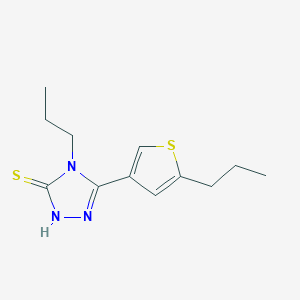

![3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)benzenecarbaldehyde](/img/structure/B3159269.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide](/img/structure/B3159273.png)

![6-Methyl-2-phenyl-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3159286.png)

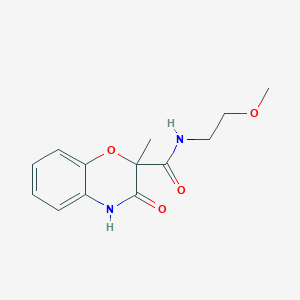

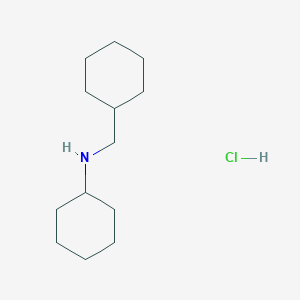

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate](/img/structure/B3159300.png)

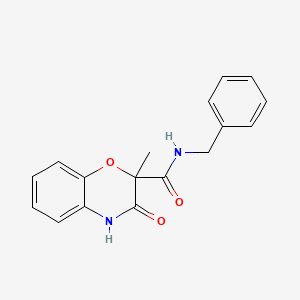

![2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine](/img/structure/B3159305.png)

![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)

![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)